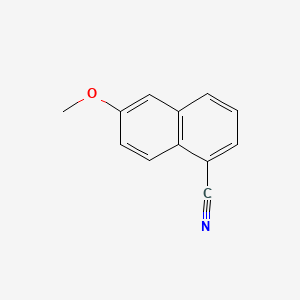

1-Cyano-6-methoxynaphthalene

描述

1-Cyano-6-methoxynaphthalene is a member of the naphthalene family, characterized by the presence of a cyano group at the first position and a methoxy group at the sixth position on the naphthalene ring. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

准备方法

1-Cyano-6-methoxynaphthalene can be synthesized through several methods. One common synthetic route involves the use of 6-methoxy-1-tetralone as a starting material. The process includes the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in anhydrous toluene at low temperatures, followed by acid treatment to yield 1-cyano-6-methoxy-3,4-dihydronaphthalene . This intermediate can then be dehydrogenated to form this compound.

化学反应分析

1-Cyano-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include naphthoquinones, amines, and substituted naphthalenes .

科学研究应用

Organic Synthesis

Role as an Intermediate:

1-Cyano-6-methoxynaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, facilitates the formation of new carbon-carbon bonds, which is crucial for developing complex organic molecules .

Synthesis Methods:

Several methods have been developed for synthesizing this compound, including:

- Alkylation reactions using alkyl halides.

- Nucleophilic substitutions involving methoxide ions.

- Oxidative addition techniques that enhance its reactivity .

Fluorescence Labeling

Biological Studies:

The compound is utilized in fluorescence labeling, which is essential for studying biological processes. Its photophysical properties allow it to serve as a fluorescence probe, enabling the detection and imaging of biological targets. The introduction of silyl groups can enhance its fluorescence intensity and stability, making it suitable for various sensing applications .

Fluorescence Properties:

The fluorescence characteristics of this compound include:

- High quantum yield.

- Excellent photostability.

These properties make it effective for use in fluorescence spectroscopy and biological imaging.

Antibacterial Agents

Synthesis of Bioactive Compounds:

this compound has been employed in the preparation of compounds with antibacterial properties. Notably, it is a precursor for ferrocenyl selenazoles and diferrocenylselenadiazole derivatives, which exhibit significant antibacterial activity .

Case Study:

In a study investigating the antibacterial efficacy of derivatives synthesized from this compound, several compounds demonstrated effective inhibition against common bacterial strains, highlighting the compound's potential in medicinal chemistry .

Photochemical Applications

Regioselective Photoalkylation:

Recent research has focused on the photochemical behavior of this compound, particularly its regioselective photoalkylation with methoxy-substituted cyclopropanes. This process results in high yields of alkylated products, showcasing its utility in synthesizing complex naphthalene derivatives through photochemical methods .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Participates in cross-coupling reactions |

| Fluorescence Labeling | Used as a probe for biological imaging | High quantum yield and photostability |

| Antibacterial Agents | Precursor for bioactive compounds | Effective against common bacterial strains |

| Photochemical Reactions | Regioselective photoalkylation with cyclopropanes | High yields of products through photochemical methods |

作用机制

The mechanism of action of 1-cyano-6-methoxynaphthalene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions enable the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .

相似化合物的比较

1-Cyano-6-methoxynaphthalene can be compared with other naphthalene derivatives such as:

1-Cyano-4-methoxynaphthalene: Similar structure but with the methoxy group at the fourth position.

1-Methoxy-6-cyanonaphthalene: Similar structure but with the positions of the cyano and methoxy groups swapped.

6-Methoxy-2-naphthonitrile: Similar structure but with the cyano group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

1-Cyano-6-methoxynaphthalene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a cyano group () at the first position and a methoxy group () at the sixth position of the naphthalene ring. Its unique substitution pattern imparts distinct chemical properties that enhance its utility in organic synthesis and biological applications. The compound can be synthesized through various methods, including photochemical reactions and nucleophilic substitutions.

Synthesis Methods

- Photochemical Reactions : Recent studies have demonstrated regioselective photoalkylation of related compounds, which can be adapted for synthesizing this compound .

- Nucleophilic Substitution : The compound can also be synthesized using alkylaluminum intermediates, allowing for controlled reactions to yield high-purity products .

Biological Activity

This compound exhibits notable biological activity, particularly as a precursor in the synthesis of compounds with antibacterial properties. It has been utilized in the preparation of ferrocenyl selenazoles and diferrocenylselenadiazole derivatives, which have shown significant antibacterial efficacy .

Antibacterial Properties

The compound's derivatives have been tested against various bacterial strains, demonstrating promising results. For example:

- Ferrocenyl Selenazoles : These derivatives exhibited potent antibacterial activity against Gram-positive bacteria.

- Diferrocenylselenadiazole Derivatives : These compounds also displayed significant antibacterial effects, suggesting that modifications to the naphthalene structure can enhance biological activity.

Fluorescence Labeling

This compound's role in fluorescence labeling is crucial for studying biological processes. Its ability to act as a fluorescent probe allows researchers to visualize cellular mechanisms and interactions in real-time .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial properties of various derivatives synthesized from this compound. The results indicated that specific substitutions on the naphthalene ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Fluorescence Quenching Analysis : Another study investigated the fluorescence quenching behavior of this compound when exposed to different concentrations of quenchers. The findings revealed a linear relationship between quencher concentration and fluorescence intensity, indicating potential applications in biosensing .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Antibacterial Activity (MIC μg/mL) | Fluorescence Emission (nm) |

|---|---|---|

| Ferrocenyl Selenazole | 12 | 490 |

| Diferrocenylselenadiazole | 15 | 495 |

| Unmodified this compound | 20 | 480 |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Cyano-6-methoxynaphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves electrophilic substitution or cyanation of 6-methoxynaphthalene derivatives. Purity validation requires chromatographic techniques (e.g., HPLC, GC-MS) coupled with spectroscopic methods (NMR, IR). For structural confirmation, compare melting/boiling points with literature values (e.g., NIST data for analogous compounds like 1-Methoxynaphthalene, boiling point 269°C ). Ensure solvent removal under reduced pressure to avoid thermal degradation .

Q. How should researchers design in vitro toxicity studies for this compound?

- Exposure routes : Prioritize inhalation, oral, or dermal routes based on application.

- Health outcomes : Monitor systemic effects (hepatic, renal, respiratory) and cytotoxicity (e.g., MTT assays).

- Controls : Include vehicle controls and reference toxicants (e.g., naphthalene derivatives ). Use randomized dosing and blinded outcome assessments to minimize bias .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- UV-Vis : Identify π→π* transitions in the naphthalene core (reference NIST UV spectra for methoxynaphthalenes ).

- NMR : Use NMR to confirm methoxy (-OCH) and cyano (-CN) substituents. Compare chemical shifts with analogs like 2-Methoxynaphthalene (δ 3.9 ppm for OCH ).

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z for CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of naphthalene derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Use in vitro microsomal assays (e.g., rat liver S9 fraction) to compare metabolite profiles with structurally similar compounds (e.g., 1-Methylnaphthalene ).

- Isotope Labeling : Track -labeled this compound to identify reactive intermediates.

- Data Reconciliation : Apply risk-of-bias criteria (Table C-6 ): Assess if studies adequately controlled for exposure randomization, blinding, and outcome completeness. Prioritize studies with "High Initial Confidence" (≥3/4 "yes" responses ).

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and octanol-water partition coefficients (log K). Cross-validate with experimental data for methoxynaphthalenes (e.g., soil adsorption coefficients ).

- Molecular Dynamics Simulations : Model interactions with soil organic matter to predict sedimentation potential .

- Uncertainty Analysis : Report confidence intervals using frameworks from systematic reviews (e.g., ATSDR guidelines ).

Q. How can researchers address discrepancies in genotoxicity assays for cyanated naphthalenes?

- Methodological Answer :

- Tiered Testing : Combine Ames test (bacterial reverse mutation) with mammalian cell assays (e.g., micronucleus test in CHO cells).

- Mechanistic Studies : Use comet assays to differentiate direct DNA damage vs. oxidative stress. Reference protocols for naphthalene derivatives (Table C-13 ).

- Bias Mitigation : Ensure dose-response curves are statistically powered and replicate findings across labs. Exclude studies with attrition bias (e.g., incomplete outcome data ).

Q. Methodological Frameworks

属性

IUPAC Name |

6-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFNNJLLVRLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227840 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77029-01-7 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。